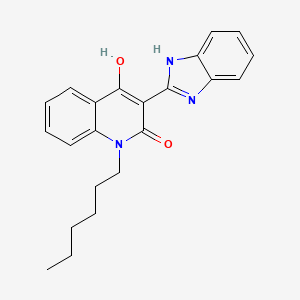![molecular formula C17H26N4O2 B6068379 N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide, commonly known as N-Desethylamodiaquine (N-DAQ), is a synthetic anti-malarial drug that belongs to the 4-aminoquinoline class of drugs. It is a derivative of amodiaquine, which is a widely used anti-malarial drug. N-DAQ was first synthesized in 1963 and has been used in the treatment of malaria since the 1970s. Its chemical structure and synthesis method make it a promising candidate for further research and development.
Wirkmechanismus
The exact mechanism of action of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to be similar to that of other 4-aminoquinoline drugs. It is thought to inhibit the heme polymerization process in the malaria parasite, which is essential for the parasite's survival. This results in the accumulation of toxic heme metabolites, which ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed after oral administration and has a long half-life, which allows for once-daily dosing. It is metabolized in the liver and excreted in the urine. N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in treating malaria.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has several advantages for use in laboratory experiments. Its chemical stability and solubility make it easy to handle and administer. It is also relatively inexpensive compared to other anti-malarial drugs. However, N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has some limitations for use in laboratory experiments. Its low water solubility can make it difficult to dissolve in aqueous solutions, and its high lipophilicity can lead to non-specific binding in some assays.
Zukünftige Richtungen
There are several areas of future research for N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide. One area of interest is the development of combination therapies with other anti-malarial drugs to improve treatment outcomes. Another area of research is the investigation of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide's anti-inflammatory properties and its potential use in treating other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide and its potential for use in other disease states.
Synthesemethoden
The synthesis of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide involves the reaction of amodiaquine with diethylamine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and the product is purified using column chromatography. The yield of the reaction is typically around 50%, and the final product is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its anti-malarial properties. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. In addition, it has been found to have a longer half-life than amodiaquine, which makes it a more convenient drug for malaria treatment. N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has also been studied for its potential use in combination therapy with other anti-malarial drugs.
Eigenschaften
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-4-21(5-2)16-13(7-6-10-18-16)11-19-17(23)14-8-9-15(22)20(3)12-14/h6-7,10,14H,4-5,8-9,11-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQWYOOWBWPAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B6068301.png)
![3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)
![methyl 2-{[(2-dodecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6068312.png)
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6068322.png)
![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)


![2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6068352.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)

